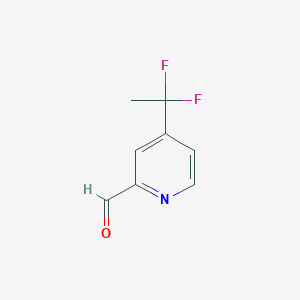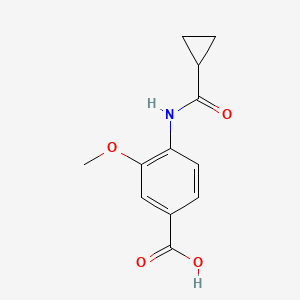
3-Methoxy-4-(propanoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(propanoylamino)benzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPB is a derivative of 4-aminobenzoic acid and has been synthesized using various methods, including the Friedel-Crafts acylation reaction. In
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(propanoylamino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, this compound has been shown to inhibit the proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methoxy-4-(propanoylamino)benzoic acid in lab experiments is its potential as an anti-inflammatory agent. It has been shown to be effective in reducing the levels of pro-inflammatory cytokines, which makes it a potential candidate for treating inflammatory diseases. However, one of the limitations of using this compound is its lack of specificity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, but it also inhibits the production of other cytokines that are important for immune function.
Orientations Futures
There are several future directions for research on 3-Methoxy-4-(propanoylamino)benzoic acid. One area of research is to further investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of inflammatory diseases and conducting clinical trials in humans. Another area of research is to investigate its potential as an anticancer agent. This could involve studying its effects on cancer cell proliferation and apoptosis in vitro and in vivo. Finally, there is a need for more research on the mechanism of action of this compound, which could provide insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-Methoxy-4-(propanoylamino)benzoic acid involves the reaction between 3-methoxy-4-hydroxybenzoic acid and propanoyl chloride in the presence of a Lewis acid catalyst. Another method for synthesizing this compound is through the Friedel-Crafts acylation reaction, which involves the reaction between 3-methoxy-4-hydroxybenzoic acid and propanoyl chloride in the presence of aluminum chloride.
Applications De Recherche Scientifique
3-Methoxy-4-(propanoylamino)benzoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of research is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
3-methoxy-4-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(13)12-8-5-4-7(11(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVPSXASNVTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)




![2-[(2,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7628715.png)
![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone](/img/structure/B7628717.png)
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)


![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

